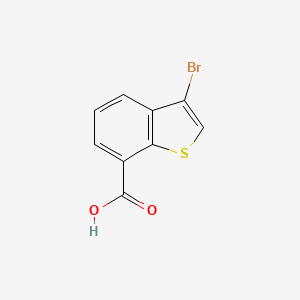

3-Bromo-1-benzothiophene-7-carboxylicacid

Description

Context within Benzothiophene (B83047) Chemistry: Fundamental Principles and Structural Significance

Benzothiophene is a heterocyclic aromatic compound characterized by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring. numberanalytics.comnumberanalytics.com This fused-ring system, with the molecular formula C₈H₆S, is planar and possesses a high degree of aromaticity, which contributes to its chemical stability. numberanalytics.comwikipedia.orgchemicalbook.com The benzothiophene core is a prominent structural motif in a multitude of natural products and synthetic compounds. chemicalbook.com

From a chemical perspective, benzothiophenes are known for their reactivity in various organic reactions. They readily undergo electrophilic substitution reactions, typically at the 3-position of the thiophene ring. numberanalytics.comchemicalbook.com They can also participate in metal-catalyzed cross-coupling reactions, cycloadditions, and other transformations that allow for the functionalization of the ring system. numberanalytics.com

The structural significance of the benzothiophene scaffold is particularly evident in medicinal chemistry, where it is considered a "privileged structure." nih.govresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets. Consequently, benzothiophene derivatives have been investigated for a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, anti-microbial, and anti-diabetic properties. researchgate.netijpsjournal.comrsc.org Several approved drugs, such as raloxifene (B1678788) (for osteoporosis), zileuton (B1683628) (for asthma), and sertaconazole (B158924) (an antifungal agent), contain the benzothiophene core, highlighting its therapeutic relevance. wikipedia.orgrsc.org

Significance as a Halogenated Carboxylic Acid Motif: Strategic Importance in Organic Synthesis

The structure of 3-Bromo-1-benzothiophene-7-carboxylic acid features two highly important functional groups: a bromine atom and a carboxylic acid. This combination makes it a strategic asset in organic synthesis.

Halogenated Motif: The bromine atom at the 3-position classifies the molecule as a heteroaryl halide. chemicalbook.com Halogens are exceptionally useful in synthesis because they can serve as versatile handles for constructing more complex molecules. For instance, the bromine atom can be readily displaced or participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. chemicalbook.comchemicalbook.com This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling chemists to link the benzothiophene core to other molecular fragments.

Carboxylic Acid Motif: The carboxylic acid group at the 7-position is one of the most versatile functional groups in organic chemistry. It can be converted into a wide array of other functional groups, including esters, amides, and acyl chlorides. britannica.com This versatility is frequently exploited in drug discovery to modify a molecule's properties, such as its solubility, stability, and ability to interact with biological targets. researchgate.net Furthermore, carboxylic acids themselves can be precursors for decarboxylative halogenation reactions (halodecarboxylation), a process that replaces the carboxyl group with a halogen, providing an alternative route to synthesize organic halides. acs.orgnih.gov

The dual presence of these functional groups on a rigid, aromatic scaffold provides a powerful platform for creating diverse chemical libraries for screening in drug discovery and for developing novel organic materials.

Overview of Current Research Trajectories Involving Halogenated Benzothiophene Carboxylic Acids

Current research involving halogenated benzothiophene carboxylic acids and their derivatives primarily focuses on their application as key intermediates in the synthesis of complex, high-value molecules, particularly for pharmaceutical applications.

One major research trajectory involves using these compounds as building blocks for targeted therapies. For example, derivatives of benzothiophene-3-carboxylic acid have been synthesized and evaluated as potential anticancer agents that target specific cellular signaling pathways, such as the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis. nih.gov In these studies, the carboxylic acid moiety is often converted into a series of amides to explore structure-activity relationships and enhance biological efficacy. nih.gov

Another significant area of research is the development of novel enzyme inhibitors. The benzothiophene scaffold is being explored for its potential to inhibit cholinesterases, enzymes relevant to neurodegenerative diseases like Alzheimer's. nih.gov The synthesis of these potential inhibitors often involves the functionalization of the benzothiophene core, where halogenated precursors can play a crucial role in the synthetic strategy.

Furthermore, advances in synthetic methodology continue to drive research. Chemists are developing more efficient, selective, and environmentally friendly methods to synthesize and functionalize benzothiophene carboxylic acids and their esters. researchgate.netacs.org These methods include novel palladium-catalyzed reactions and visible-light-promoted cyclizations, which expand the toolkit available for working with this important class of compounds. researchgate.net The development of these synthetic routes is critical for enabling the exploration of halogenated benzothiophenes in new and innovative applications in both medicine and materials science.

Compound Data

Below is a table summarizing key identifiers for the subject compound.

| Property | Value | Source(s) |

| Compound Name | 3-Bromo-1-benzothiophene-7-carboxylic acid | bldpharm.combldpharm.com |

| CAS Number | 1780058-01-6 | bldpharm.com |

| Molecular Formula | C₉H₅BrO₂S | uni.lu |

| Monoisotopic Mass | 255.91936 Da | uni.lu |

Structure

3D Structure

Properties

Molecular Formula |

C9H5BrO2S |

|---|---|

Molecular Weight |

257.11 g/mol |

IUPAC Name |

3-bromo-1-benzothiophene-7-carboxylic acid |

InChI |

InChI=1S/C9H5BrO2S/c10-7-4-13-8-5(7)2-1-3-6(8)9(11)12/h1-4H,(H,11,12) |

InChI Key |

GBBHOOPLLPYXFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)SC=C2Br |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of 3 Bromo 1 Benzothiophene 7 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the C7 position is a primary site for a variety of chemical transformations. These reactions are fundamental for protecting the acid functionality, forming stable amide linkages, or utilizing the carboxyl group as a synthetic handle for more complex carbon-carbon bond-forming reactions.

Esterification Reactions for Functional Group Protection and Elaboration

Esterification is a cornerstone transformation for the carboxylic acid group of 3-Bromo-1-benzothiophene-7-carboxylic acid. This reaction serves two primary purposes: protecting the acidic proton to prevent interference in subsequent reactions, particularly those that are base-sensitive, and enabling further synthetic elaboration.

A variety of methods can be employed for the direct esterification of aryl carboxylic acids. nih.gov One effective and mild approach involves catalysis by N-bromosuccinimide (NBS). nih.gov This metal-free method is tolerant of air and moisture, simplifying the synthetic procedure. nih.gov For instance, the reaction of an aromatic carboxylic acid with an alcohol like methanol (B129727) in the presence of a catalytic amount of NBS at a moderate temperature affords the corresponding methyl ester in good yield. nih.govresearchgate.net This approach avoids the harsh conditions of traditional Fischer esterification and the stoichiometric byproducts associated with methods using activating agents like triphenylphosphine. researchgate.net

| Carboxylic Acid | Alcohol | Catalyst | Temperature | Typical Yield | Reference |

|---|---|---|---|---|---|

| Aromatic Carboxylic Acid | Methanol | N-Bromosuccinimide (NBS) | 70 °C | Good to Excellent | nih.gov |

| Heteroaromatic Carboxylic Acid | Various Alcohols | NBS / Triphenylphosphine | RT to Elevated | Good to Excellent | researchgate.net |

Amidation and Other Carboxyl-Directed Transformations

The formation of an amide bond is one of the most frequent and important reactions in organic synthesis, allowing for the stable linkage of the benzothiophene (B83047) core to various amine-containing fragments. luxembourg-bio.comgrowingscience.com The direct reaction between a carboxylic acid and an amine is generally not feasible under mild conditions and requires the activation of the carboxyl group. luxembourg-bio.com

This activation is achieved using a wide array of "coupling reagents". luxembourg-bio.com Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are classic reagents that facilitate amide bond formation by converting the carboxylic acid into a reactive O-acylisourea intermediate. luxembourg-bio.com To minimize side reactions and potential epimerization in chiral substrates, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.com More modern and highly efficient coupling reagents include uronium/aminium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and phosphonium (B103445) salts such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). growingscience.com These reagents typically provide high yields and short reaction times for a broad range of carboxylic acids and amines. growingscience.comrsc.org Another approach involves the in situ formation of acyl fluorides, which can effectively couple with sterically hindered or electron-deficient amines at elevated temperatures. rsc.org

| Reagent Class | Example(s) | Key Features | Reference |

|---|---|---|---|

| Carbodiimides | DCC, EDC | Cost-effective; byproduct removal can be an issue (DCC). | luxembourg-bio.com |

| Aminium/Uronium Salts | HATU, HBTU | High efficiency, fast reactions; often used with additives like HOAt. | growingscience.com |

| Phosphonium Salts | PyBOP, BOP | Effective for hindered couplings; stable crystalline solids. | luxembourg-bio.com |

| Acyl Fluoride Precursors | BTFFH | Useful for sterically demanding and electron-poor amines. | rsc.org |

Decarboxylative Transformations in Synthetic Sequences

In recent years, decarboxylative cross-coupling has emerged as a powerful strategy in which the carboxylic acid group serves as a traceless and readily available alternative to organometallic reagents for forming new carbon-carbon or carbon-heteroatom bonds. wikipedia.orgnih.govnih.gov This approach is advantageous as carboxylic acids are often inexpensive, stable, and widely available. wikipedia.org

These reactions typically involve a metal catalyst and an oxidant, leading to the extrusion of carbon dioxide and the formation of a new bond at the position of the former carboxyl group. wikipedia.org For heteroaromatic carboxylic acids, palladium-catalyzed systems have proven effective. wikipedia.org A notable application is the decarboxylative Suzuki-Miyaura coupling, where a (hetero)aromatic carboxylic acid is coupled with a boronic acid. manchester.ac.uk This transformation can be mediated by an iodine source, which serves as both a decarboxylation mediator and a terminal oxidant, thereby avoiding the need for stoichiometric transition metal salts. manchester.ac.uk Furthermore, copper-catalyzed methods have been developed for the decarboxylative borylation of heteroaryl acids, which can then be used in subsequent one-pot Suzuki-Miyaura reactions. princeton.edu

| Transformation | Coupling Partner | Typical Catalyst System | Key Feature | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd catalyst / I₂ or Br₂ source | Forms biaryl compounds from native acids. | manchester.ac.uk |

| Borylation | Diboron Reagent | Cu catalyst / Light (LMCT) | Converts acids to valuable boronic esters. | princeton.edu |

| C-N Coupling | N-H Compounds | Cu or other metal catalysts | Forms C-N bonds directly from carboxylic acids. | nih.gov |

Reactivity of the Bromine Substituent at the C3 Position

The bromine atom at the C3 position of the benzothiophene core is a key functional handle for introducing molecular diversity, primarily through transition-metal-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic substitution.

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The carbon-bromine bond at the C3 position is highly amenable to a range of palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being one of the most robust and widely used methods for C-C bond formation. libretexts.orgnih.gov This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org

The reactivity of the 3-bromo-1-benzothiophene (B1266177) scaffold in Suzuki-Miyaura couplings is well-established. rsc.orgresearchgate.net For instance, 3-bromo-2-vinylbenzothiophenes undergo site-selective coupling at the C3-Br bond with various arylboronic acids using catalysts like Pd(PPh₃)₄ and a base such as K₂CO₃. rsc.org The reaction demonstrates good functional group tolerance and provides a reliable route to 3-aryl-1-benzothiophene derivatives. rsc.orgjcu.edu.au While the 7-carboxylic acid group might influence the reaction, it is generally expected to be compatible, or it can be temporarily protected as an ester to ensure high yields and prevent potential side reactions.

| Substrate | Coupling Partner | Catalyst | Base | Product | Reference |

|---|---|---|---|---|---|

| 3-Bromo-2-vinylbenzothiophene | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 3-Aryl-2-vinylbenzothiophene | rsc.org |

Nucleophilic Substitution Pathways on the Halogenated Benzothiophene Core

While less common than cross-coupling, the bromine at C3 can also participate in nucleophilic aromatic substitution (SₙAr) reactions, particularly with potent nucleophiles or under specific reaction conditions. uoanbar.edu.iq The reactivity of halothiophenes towards nucleophilic substitution is generally higher than that of their benzene (B151609) analogues, a phenomenon attributed to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex. uoanbar.edu.iq

Reactions of 3-halobenzo[b]thiophenes with amine nucleophiles have been reported. For example, 3-bromo-2-nitrobenzo[b]thiophene undergoes substitution with various amines, sometimes leading to rearranged products. consensus.app The presence of an electron-withdrawing group, such as the nitro group in this case, significantly activates the ring towards nucleophilic attack. For the title compound, while the carboxylic acid is not as strongly activating, direct substitution with strong nucleophiles like secondary amines under forcing conditions could potentially provide access to 3-amino-1-benzothiophene derivatives.

| Substrate | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-Bromo-2-nitrobenzo[b]thiophene | Amines | Varies | 3-Aminobenzothiophene (and isomers) | consensus.app |

Metallation Reactions and Subsequent Electrophilic Quenching

Metallation is a powerful strategy for the functionalization of aromatic and heteroaromatic systems. For 3-Bromo-1-benzothiophene-7-carboxylic acid, metallation reactions are primarily dictated by the acidity of the available protons and the possibility of halogen-metal exchange.

When treated with strong organolithium bases, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), the most acidic proton, the one on the carboxylic acid group, will be abstracted first to form a lithium carboxylate. This initial deprotonation requires one equivalent of the base. The use of a second equivalent of a strong base can then induce a directed ortho-lithiation (DoM). The lithium carboxylate is an effective ortho-directing group, guiding metallation to the adjacent C-6 position. researchgate.netunblog.fr This regioselectivity is driven by the coordination of the organolithium reagent to the carboxylate, positioning it for proton abstraction at the neighboring carbon.

Alternatively, the bromine atom at the C-3 position presents a site for halogen-metal exchange. This reaction is typically fast and can compete with or precede C-H deprotonation, depending on the reaction conditions (e.g., temperature, base used).

Once the lithiated species is formed, either at C-6 via DoM or at C-3 via halogen-metal exchange, it can be quenched with a variety of electrophiles to introduce new functional groups. This two-step sequence provides a versatile route to a range of substituted benzothiophene derivatives.

| Position of Metallation | Reagent/Conditions | Subsequent Electrophile (E+) | Product Type |

| C-6 (ortho to COOH) | 2.2 equiv. s-BuLi/TMEDA, -90°C | D₂O, MeI, DMF, CO₂, I₂, R₂S₂ | 6-Deuterio, 6-Methyl, 6-Formyl, 6-Carboxy, 6-Iodo, 6-Thioether derivatives |

| C-3 (Halogen-Metal Exchange) | 1.1 equiv. n-BuLi, <-78°C | D₂O, DMF, CO₂, RCHO | 3-Deuterio, 3-Formyl, 3-Carboxy, 3-Hydroxyalkyl derivatives |

This table represents plausible reaction pathways for 3-Bromo-1-benzothiophene-7-carboxylic acid based on established principles of directed ortho-metallation and halogen-metal exchange.

Benzothiophene Core Functionalization

Transition metal-catalyzed C-H functionalization has become a primary tool for the efficient and atom-economical modification of heteroaromatic cores. rsc.org For 3-Bromo-1-benzothiophene-7-carboxylic acid, the carboxylic acid group at the C-7 position can serve as an effective directing group for regioselective C-H activation. nih.gov

In this approach, a transition metal catalyst, commonly palladium, rhodium, or ruthenium, coordinates to the carboxylate. This brings the metal center into close proximity to the C-H bond at the C-6 position, facilitating its cleavage through a cyclometalated intermediate. This intermediate can then engage in various coupling reactions, such as arylation, alkenylation, or alkylation, to install a new substituent specifically at the C-6 position. This strategy avoids the need for pre-functionalization of the C-6 position, offering a more direct synthetic route. nih.gov

Table of Directed C-H Functionalization Reactions:

| Reaction Type | Catalyst System | Coupling Partner | Position Functionalized |

|---|---|---|---|

| Arylation | Pd(OAc)₂ / Ligand | Aryl halides, Boronic acids | C-6 |

| Alkenylation | [RhCp*Cl₂]₂ | Alkenes | C-6 |

This table illustrates potential C-H functionalization reactions on the 3-Bromo-1-benzothiophene-7-carboxylic acid scaffold, with the carboxylic acid acting as the directing group.

The carboxylic acid group is not only a powerful directing group but can also be utilized as a "traceless" directing group. researchgate.netrsc.orgrsc.org In this synthetic strategy, the directing group facilitates a C-H functionalization reaction at the ortho position (C-6) and is subsequently removed in the same or a following step. rsc.orgprinceton.edu This approach is highly valuable as it allows for the formal meta-selective functionalization of the benzene ring of the benzothiophene system, relative to the sulfur atom, without leaving any residual functionality from the directing group. nih.gov

The process involves the initial carboxylate-directed C-H activation at C-6, followed by a coupling reaction. After the desired substituent has been installed, a decarboxylation step is induced, typically by heating or by using a specific catalyst, to remove the -COOH group as carbon dioxide. This traceless application provides access to 6-substituted-3-bromo-1-benzothiophenes, which might be difficult to prepare through other methods. researchgate.net

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. masterorganicchemistry.comlibretexts.org The regiochemical outcome of EAS on 3-Bromo-1-benzothiophene-7-carboxylic acid is determined by the combined directing effects of the fused thiophene (B33073) ring and the substituents on the benzene ring. chemicalbook.com

The benzothiophene ring system itself preferentially undergoes electrophilic attack at the C-3 position of the thiophene ring. chemicalbook.com However, in the target molecule, this position is blocked by a bromine atom. The second most reactive site on the unsubstituted benzothiophene is the C-2 position.

On the benzene ring (carbocyclic part), we must consider the directing effects of the fused sulfur-containing ring, the bromine at C-3, and the carboxylic acid at C-7.

Fused Thiophene Ring: The sulfur atom acts as an electron-donating group through resonance, activating the benzene ring and directing electrophiles to the ortho and para positions relative to the fusion, which are C-4 and C-6.

Carboxylic Acid (-COOH): This is a deactivating, meta-directing group. libretexts.orgyoutube.com It withdraws electron density from the ring, making it less reactive, and directs incoming electrophiles to the C-5 and C-4 positions (C-5 is meta and C-4 is ortho, but the meta influence is dominant for deactivators).

Bromo (-Br) group: Halogens are deactivating yet ortho, para-directing. libretexts.orgyoutube.com Its influence extends to the benzene ring, though it is more distant.

The interplay of these effects determines the final substitution pattern. The C-4 position is activated by the thiophene ring but deactivated and sterically hindered by the adjacent C-3 bromine. The C-6 position is also activated by the thiophene ring but is ortho to the deactivating carboxylic acid. The C-5 position is meta to the carboxylic acid, a favorable orientation for this deactivating group. Therefore, electrophilic substitution is expected to be challenging due to the presence of two deactivating groups (-Br and -COOH) but will likely occur at the C-4 or C-6 positions, where the activating effect of the sulfur atom can partially overcome the deactivation. libretexts.orglumenlearning.com

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

| Electrophilic Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Bromo-4-nitro-1-benzothiophene-7-carboxylic acid |

| Bromination | Br₂, FeBr₃ | 3,4-Dibromo-1-benzothiophene-7-carboxylic acid |

This table provides predicted outcomes for common EAS reactions. The C-4 position is highlighted as a likely site of substitution due to the directing influence of the sulfur atom, despite deactivation from the other groups.

Spectroscopic and Structural Elucidation of 3 Bromo 1 Benzothiophene 7 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the molecular framework of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D techniques, the complete structural assignment of 3-Bromo-1-benzothiophene-7-carboxylic acid can be achieved.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. For 3-Bromo-1-benzothiophene-7-carboxylic acid, the spectrum is expected to show distinct signals for the protons on the benzothiophene (B83047) core. The proton at position 2 (H-2) is anticipated to appear as a singlet, as it has no adjacent protons to couple with. The protons on the benzene (B151609) ring (H-4, H-5, and H-6) will form a more complex splitting pattern, typically an AMX or related system, due to coupling between adjacent protons.

The chemical shifts are influenced by the electronic effects of the substituents. The bromine atom at C-3 exerts an electron-withdrawing inductive effect, which would typically deshield nearby protons. The carboxylic acid group at C-7 also has a significant deshielding effect on adjacent protons, particularly H-6. The acidic proton of the carboxyl group itself would appear as a very broad singlet at a downfield chemical shift, often above 10 ppm, though its observation can depend on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Bromo-1-benzothiophene-7-carboxylic Acid Predicted values are based on analysis of substituted benzothiophene analogs and general substituent effects.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | ~7.8 - 8.2 | Singlet (s) | N/A |

| H-4 | ~7.9 - 8.1 | Doublet (d) | J4,5 ≈ 7.5 - 8.5 |

| H-5 | ~7.4 - 7.6 | Triplet (t) or Doublet of Doublets (dd) | J5,4 ≈ 7.5 - 8.5, J5,6 ≈ 7.5 - 8.5 |

| H-6 | ~8.0 - 8.3 | Doublet (d) | J6,5 ≈ 7.5 - 8.5 |

| -COOH | >10 | Broad Singlet (br s) | N/A |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. In 3-Bromo-1-benzothiophene-7-carboxylic acid, nine distinct carbon signals are expected.

The carbon atom attached to the bromine (C-3) will be significantly influenced by the halogen's electronegativity and heavy atom effect, typically appearing at a lower field strength than a comparable unsubstituted carbon. rsc.org The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum (165-185 ppm). wisc.edu Quaternary carbons (C-3a, C-7a), which are not attached to any protons, generally show weaker signals. The chemical shifts of the carbons in the benzene ring are influenced by the position of the carboxylic acid group.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Bromo-1-benzothiophene-7-carboxylic Acid Predicted values are based on analysis of substituted benzothiophene analogs and general substituent effects.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~125 - 130 |

| C-3 | ~115 - 120 |

| C-3a | ~138 - 142 |

| C-4 | ~124 - 128 |

| C-5 | ~128 - 132 |

| C-6 | ~126 - 130 |

| C-7 | ~130 - 135 |

| C-7a | ~135 - 140 |

| -COOH | ~168 - 172 |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For 3-Bromo-1-benzothiophene-7-carboxylic acid, a COSY spectrum would show cross-peaks connecting H-4 with H-5, and H-5 with H-6, confirming their adjacent relationship on the benzene ring. The absence of any cross-peaks for the H-2 signal would verify it as an isolated proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu An HSQC spectrum would allow for the direct assignment of the C-2, C-4, C-5, and C-6 signals by linking them to their corresponding, previously assigned proton signals.

The H-2 proton showing cross-peaks to the quaternary carbon C-3a and the bromine-substituted carbon C-3.

The H-4 proton correlating with C-5, C-3, and the quaternary carbon C-7a.

The H-6 proton showing correlations to C-5, C-7, C-7a, and the carbonyl carbon of the carboxylic acid.

These long-range correlations would definitively connect the thiophene (B33073) and benzene rings and confirm the positions of the bromo and carboxyl substituents.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

Vibrational and electronic spectroscopy provide complementary information, confirming the presence of key functional groups and characterizing the conjugated π-electron system of the molecule.

For 3-Bromo-1-benzothiophene-7-carboxylic acid, the most prominent features in the IR spectrum would be related to the carboxylic acid group. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration would appear around 1680-1710 cm⁻¹. researchgate.net

Other important vibrations include the aromatic C-H stretching just above 3000 cm⁻¹, C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region, and C-H in-plane and out-of-plane bending vibrations. The C-Br stretching vibration is expected to appear at lower frequencies, typically in the 500-650 cm⁻¹ range. FT-Raman spectroscopy would provide complementary data, often showing stronger signals for the symmetric vibrations of the aromatic rings. ijtsrd.com

Table 3: Characteristic Vibrational Frequencies for 3-Bromo-1-benzothiophene-7-carboxylic Acid

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium |

| Aromatic C-H Bending | 750 - 900 | Strong |

| C-Br Stretch | 500 - 650 | Medium to Strong |

UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated system of the benzothiophene core. The benzothiophene moiety is a chromophore that absorbs UV radiation, leading to π → π* electronic transitions. The spectrum is typically characterized by multiple absorption bands.

The presence of substituents on the benzothiophene ring alters the electronic properties and thus the absorption spectrum. The bromine atom and the carboxylic acid group act as auxochromes, modifying the absorption maxima (λmax) and molar absorptivity. The bromine atom, with its lone pairs of electrons, can participate in resonance, typically causing a bathochromic shift (a shift to longer wavelengths). The carboxylic acid group can also influence the electronic structure, and its effect can be pH-dependent due to the potential for deprotonation to the carboxylate anion. These substituent-induced shifts provide further evidence for the structure of the molecule.

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of a synthesized compound, providing a direct check against the expected theoretical mass.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula from its exact mass. For derivatives of 3-Bromo-1-benzothiophene-7-carboxylic acid, HRMS is crucial for unequivocally confirming their chemical formula by distinguishing between other potential formulas that may have the same nominal mass.

For instance, in the characterization of benzothiophene-chalcone hybrids, HRMS using an LTQ Orbitrap Elite™ mass spectrometer with electrospray ionization (ESI) has been employed. nih.gov Spectra are typically recorded with a resolution of 240,000, allowing for precise mass determination. nih.gov Similarly, HRMS has been used to confirm the high purity of synthesized brominated benzothieno[3,2-b]benzofuran derivatives. mdpi.com This level of accuracy is essential for validating the successful synthesis of a target molecule and ruling out isobaric interferences.

Table 1: Illustrative HRMS Data for a Hypothetical Derivative This table is based on expected values for a representative derivative, as specific data for 3-Bromo-1-benzothiophene-7-carboxylic acid derivatives was not found in the provided search results.

| Derivative Example | Chemical Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ | Mass Error (ppm) |

|---|---|---|---|---|

| Methyl 3-bromo-1-benzothiophene-7-carboxylate | C₁₀H₇BrO₂S | 270.94231 | 270.94250 | 0.7 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is widely used to assess the purity of a sample and to confirm the identity of its components. For carboxylic acids, which can be challenging to retain on standard reversed-phase (RP) columns, derivatization is often employed to enhance their chromatographic behavior and mass spectrometric response. nih.gov

In the analysis of benzothiophene derivatives, LC-MS plays a vital role. For example, the synthesis of benzothiophene-3-carboxylic esters has been monitored using LC-MS, with specific conditions detailed for the mass spectrometer, including gas temperatures, flow rates, and capillary voltage, to ensure optimal ionization and detection. acs.org The liquid chromatography component separates the target compound from any unreacted starting materials, byproducts, or impurities, while the mass spectrometer provides mass data for each separated peak, confirming the molecular weight of the desired product and helping to identify other components in the mixture. This dual detection provides a comprehensive profile of the sample's composition and purity. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination of Derivatives

For derivatives of 3-Bromo-1-benzothiophene-7-carboxylic acid, single-crystal X-ray diffraction would provide ultimate proof of their molecular structure. The analysis would confirm the planarity of the benzothiophene ring system, which is a common feature in related structures. juniperpublishers.com It would also precisely define the geometry and orientation of the carboxylic acid group (or its derivatized form) and the bromine atom relative to the fused ring system.

In studies of other complex benzothiophene derivatives, such as spiropyrrolidine-tethered analogues, X-ray crystallography has been essential for assigning the relative configuration and resolving structural disorder. mdpi.com For new atropisomers derived from benzothiophene, single-crystal X-ray analysis was used to determine their absolute configurations. rsc.org This level of detail is critical for understanding the molecule's shape and how it might interact with other molecules.

Table 2: Representative Crystallographic Data for a Benzothiophene Derivative This table presents typical data obtained from X-ray crystallography studies on related benzothiophene structures, as specific data for derivatives of 3-Bromo-1-benzothiophene-7-carboxylic acid was not available.

| Parameter | Typical Value/System | Information Gained |

|---|---|---|

| Crystal System | Monoclinic / Orthorhombic | Basic crystal lattice symmetry |

| Space Group | e.g., P2₁/c | Symmetry elements within the unit cell |

| Bond Lengths (Å) | e.g., C-Br: ~1.90 Å, C=O: ~1.21 Å | Confirmation of covalent bonding |

| Bond Angles (°) | e.g., C-C-C in ring: ~120° | Confirmation of molecular geometry |

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules arrange themselves in a crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions. For derivatives of 3-Bromo-1-benzothiophene-7-carboxylic acid, several key interactions would be anticipated.

Computational Chemistry and Mechanistic Insights into 3 Bromo 1 Benzothiophene 7 Carboxylic Acid

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivityresearchgate.netscispace.com

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it an ideal tool for studying complex organic molecules. researchgate.net DFT calculations allow for the detailed investigation of the electronic environment of 3-Bromo-1-benzothiophene-7-carboxylic acid, providing fundamental insights into its stability and chemical behavior.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the molecule's geometry is adjusted to find the minimum energy conformation. mdpi.com This optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles.

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests that the molecule is more polarizable and reactive. researchgate.net DFT calculations provide the energies of these orbitals (EHOMO and ELUMO) and visualize their spatial distribution. In 3-Bromo-1-benzothiophene-7-carboxylic acid, the HOMO is expected to be distributed primarily over the electron-rich benzothiophene (B83047) ring system, while the LUMO would likely be centered on the electron-withdrawing carboxylic acid group and the bromine atom. This distribution is key to understanding the molecule's behavior in chemical reactions.

| Parameter | Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.23 | Electron-donating ability |

| ELUMO | -2.40 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.83 | Chemical reactivity and stability mdpi.com |

Note: The values presented are illustrative, based on data for 2,7-dibromo researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene, to demonstrate the typical output of FMO analysis. mdpi.com Specific values for 3-Bromo-1-benzothiophene-7-carboxylic acid would require dedicated DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. mdpi.com It provides a clear and intuitive picture of the charge distribution and is invaluable for predicting reactive sites. researchgate.netresearchgate.net

On an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. These areas correspond to lone pairs of electrons, such as on the oxygen atoms of the carboxylic acid group. Regions of positive electrostatic potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. For 3-Bromo-1-benzothiophene-7-carboxylic acid, the most positive potential would be expected around the acidic hydrogen of the carboxyl group. A region of slightly positive potential, known as a σ-hole, may also be present on the bromine atom, making it susceptible to certain nucleophilic interactions, a phenomenon referred to as "halogen bonding". ias.ac.in The MEP analysis thus complements FMO theory by providing a more complete picture of the molecule's reactivity landscape. mdpi.com

Theoretical Predictions for Regioselectivity in Electrophilic Aromatic Substitutionias.ac.in

The benzothiophene ring is an aromatic system that can undergo electrophilic aromatic substitution. The positions of the existing substituents—the bromine atom at C3 and the carboxylic acid at C7—along with the inherent reactivity of the fused ring system, will direct incoming electrophiles to specific positions. This preference is known as regioselectivity.

Computational methods can predict the most probable sites for electrophilic attack by analyzing the distribution of electron density and the stability of the potential reaction intermediates (sigma complexes or Wheland intermediates). researchgate.net Reactivity indices derived from DFT, such as Fukui functions and dual descriptors, can quantify the local reactivity of each atom in the aromatic ring. Generally, the positions most susceptible to electrophilic attack are those with the highest electron density and where the positive charge of the sigma complex can be most effectively stabilized by resonance. The electron-withdrawing nature of the carboxylic acid group deactivates the benzene (B151609) ring to which it is attached, while the thiophene (B33073) ring's reactivity is modulated by the bromine atom. DFT calculations can precisely model these electronic effects to predict whether substitution is more likely to occur at the C2, C4, C5, or C6 positions.

Mechanistic Investigations of Key Synthetic Transformations

DFT is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. By mapping the potential energy surface, computational chemists can identify transition states, reaction intermediates, and calculate the activation energies for each step of a proposed reaction pathway. nih.gov

For 3-Bromo-1-benzothiophene-7-carboxylic acid, this approach can be applied to understand its synthesis or subsequent functionalization. For example, the synthesis might involve the cyclization of a substituted thiophenol derivative or the bromination of a benzothiophene-7-carboxylic acid precursor. chemicalbook.comorganic-chemistry.org DFT calculations could model the proposed mechanisms, such as a palladium-catalyzed cyclization-carbonylation sequence, to determine the most energetically favorable route. nih.gov This insight is invaluable for optimizing reaction conditions, such as temperature, catalyst choice, and solvent, to improve yields and minimize byproducts. researchgate.net

Conceptual DFT-Based Chemical Reactivity Descriptorsnih.gov

Beyond HOMO-LUMO analysis, Conceptual DFT provides a framework of chemical concepts and principles to quantify and understand chemical reactivity through various descriptors. nih.govfrontiersin.org These descriptors are calculated from the molecule's electronic energy and its response to a change in the number of electrons. They offer a quantitative scale for properties like electrophilicity and hardness, which are central to chemical reactivity theories like the Hard and Soft Acids and Bases (HSAB) principle. mdpi.com

Key global reactivity descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons from the system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Global Softness (S): The reciprocal of hardness (S = 1 / η). It quantifies the molecule's polarizability.

Electrophilicity Index (ω): Represents the energy stabilization when the system acquires additional electronic charge from the environment. It is calculated as ω = μ² / (2η).

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. A high electrophilicity index, for instance, indicates a strong electrophile. By calculating these values for 3-Bromo-1-benzothiophene-7-carboxylic acid, its reactivity can be systematically compared to other related compounds.

| Descriptor | Formula | Illustrative Value (eV) | Chemical Significance |

|---|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | -4.315 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 1.915 | Resistance to charge transfer researchgate.net |

| Global Softness (S) | 1/η | 0.522 | Polarizability/Reactivity researchgate.net |

| Electrophilicity Index (ω) | μ² / (2η) | 4.833 | Global electrophilic nature researchgate.net |

Note: The values are illustrative, calculated from the FMO energies in Table 1, to demonstrate how these descriptors are derived and what they represent.

Research Applications of 3 Bromo 1 Benzothiophene 7 Carboxylic Acid As a Synthetic Precursor

Role in the Construction of Biologically Active Compounds

The unique substitution pattern of 3-Bromo-1-benzothiophene-7-carboxylic acid makes it an attractive starting point for the development of novel therapeutic agents. The benzothiophene (B83047) core itself is a well-established pharmacophore, and the presence of functional handles allows for the introduction of various substituents to modulate pharmacological activity.

Development of Enzyme Inhibitors (e.g., Kinase Inhibitors, SGLT2 Inhibitors, PARP Inhibitors)

While the broader benzothiophene class has been extensively studied for enzyme inhibition, specific literature detailing the use of 3-Bromo-1-benzothiophene-7-carboxylic acid as a direct precursor for kinase, SGLT2, or PARP inhibitors is not prominently available. However, related benzothiophene structures are key components in several patented and researched inhibitors. For instance, a patent for selective PARP1 inhibitors describes compounds with an azaquinolone structure, highlighting the ongoing search for novel heterocyclic cores in this area google.com. The general importance of the benzothiophene scaffold in kinase inhibition is also recognized, with research into benzothiophene-3-carboxamides yielding potent inhibitors of Aurora kinases A and B. These studies underscore the potential of the benzothiophene core, suggesting that derivatives from the 7-carboxylic acid isomer could be explored in future inhibitor design.

Synthesis of Antimicrobial and Antifungal Agents

Research has demonstrated that halogenated benzothiophenes possess significant antimicrobial and antifungal properties. Studies on various 3-halobenzo[b]thiophene derivatives have shown promising activity against pathogenic microbes. mdpi.com Specifically, cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes exhibited a low minimum inhibitory concentration (MIC) of 16 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and the yeast Candida albicans. mdpi.comresearchgate.net

Further investigations into benzothiophene acylhydrazones have identified compounds with potent activity against multidrug-resistant Staphylococcus aureus strains. nih.gov While these studies did not start specifically from 3-Bromo-1-benzothiophene-7-carboxylic acid, they establish the 3-bromo-benzothiophene moiety as a critical component for antimicrobial efficacy. The carboxylic acid group at the 7-position offers a potential site for derivatization to enhance potency or improve pharmacokinetic properties. Other research has focused on different heterocyclic systems, such as 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole derivatives, which have shown a broad antifungal spectrum. nih.gov

| Compound Class | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| Cyclohexanol-substituted 3-bromobenzo[b]thiophenes | Gram-positive bacteria (e.g., S. aureus), C. albicans | Demonstrated a low Minimum Inhibitory Concentration (MIC) of 16 µg/mL. | mdpi.com |

| Benzothiophene acylhydrazones | Multidrug-resistant S. aureus | Identified derivatives with significant antibacterial activity. | nih.gov |

| Substituted N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl) acetamides | A. niger, A. clavatus | Bromo-substituted derivative showed very good activity against A. clavatus. | derpharmachemica.com |

Scaffolds for RhoA/ROCK Pathway Targeting Agents

The RhoA/ROCK signaling pathway is a crucial regulator of cellular processes and a target for anticancer therapies. Research into benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives has identified them as potential agents that target this pathway. nih.govnih.gov These studies, while not starting from the 3-bromo-7-carboxylic acid isomer, demonstrate the utility of the benzothiophene scaffold in designing inhibitors for this pathway. nih.govresearchgate.net The synthesis of these compounds often involves modifying the carboxylic acid group to introduce various amide functionalities, which have been shown to enhance anti-proliferative activity. researchgate.net This highlights a potential application for 3-Bromo-1-benzothiophene-7-carboxylic acid, where the carboxylic group could be similarly functionalized to create novel RhoA/ROCK pathway inhibitors.

Utility in the Synthesis of Complex Heterocyclic Systems

The dual functionality of 3-Bromo-1-benzothiophene-7-carboxylic acid provides a platform for constructing elaborate molecular architectures, including fused ring systems, which are of interest in materials science and medicinal chemistry.

Fused Ring Systems Deriving from Benzothiophene

The benzothiophene nucleus serves as a foundational block for building larger, fused heterocyclic systems. Methodologies have been developed for the synthesis of thieno-fused heterocycles such as thieno[2,3-b]thiophenes, thieno[2,3-b]indoles, and thieno[3,2-c]pyrazoles starting from 1-benzothiophene-3-carboxylic acid derivatives. researchgate.net These methods showcase the versatility of the benzothiophene core in creating polycyclic structures. Furthermore, the synthesis of spiro-benzothiophene derivatives has been explored, leading to compounds with potential anticonvulsant activity. researchgate.net The synthesis of multi-ring fused systems, such as diindenone-dithieno[3,2-b:2',3'-d]thiophene, has also been reported for applications in organic semiconductor materials, demonstrating the importance of fused thiophene-based structures in advanced materials. beilstein-journals.org

| Fused System Class | Synthetic Precursor Type | Potential Application | Reference |

|---|---|---|---|

| Thieno[2,3-b]thiophenes, Thieno[2,3-b]indoles | 1-Benzothiophene-3-carboxylic acid derivatives | Biologically active compounds | researchgate.net |

| Spiro[ nih.govbenzothiophene-3,2'- nih.govnih.govthiazolidine]-2,4'-diones | 7-Bromo- nih.govbenzothiophene-2,3-dione derivatives | Anticonvulsant agents | researchgate.net |

| Diindenone-dithieno[3,2-b:2',3'-d]thiophene | Dibromodithienothiophene | Organic semiconductors | beilstein-journals.org |

Heterocycle-Fused Enediyne Synthesis

Enediynes are a class of compounds known for their potent cytotoxic activity, making them valuable scaffolds in the design of anticancer agents. Research into the synthesis of acyclic enediynes fused to a benzothiophene ring has been reported. researchgate.net In these syntheses, a 3-iodobenzothiophene was used as a key building block, which undergoes Sonogashira coupling reactions to construct the enediyne framework. researchgate.net The use of a halogenated benzothiophene in this context suggests that 3-Bromo-1-benzothiophene-7-carboxylic acid could serve as a viable precursor for novel heterocycle-fused enediynes, with the carboxylic acid group providing a handle for attaching targeting moieties or modulating solubility.

Contribution to Advanced Organic Material Development

3-Bromo-1-benzothiophene-7-carboxylic acid is a versatile precursor in the synthesis of advanced organic materials. Its rigid benzothiophene core, combined with the reactive bromo and carboxylic acid functional groups, allows for its incorporation into larger, more complex molecular architectures with tailored electronic and photophysical properties.

Potential in Organic Semiconductor and Polymer Applications

The benzothiophene moiety is a key building block in the design of high-performance organic semiconductors. Specifically, fused benzothiophene structures like bldpharm.combenzothieno[3,2-b] bldpharm.combenzothiophene (BTBT) are known for their excellent charge transport properties and high stability, making them suitable for applications in organic field-effect transistors (OFETs) and other electronic devices. nih.govresearchgate.net The structure of 3-Bromo-1-benzothiophene-7-carboxylic acid provides two distinct reactive sites for synthetic elaboration. The bromo group at the 3-position can undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to extend the π-conjugated system. The carboxylic acid at the 7-position can be converted into esters or amides to attach solubilizing groups or other functional moieties that influence molecular packing and film morphology.

These synthetic pathways allow for the creation of both small-molecule semiconductors and conjugated polymers. For instance, coupling reactions can be used to synthesize unsymmetrical BTBT derivatives, which have shown promise in tuning the electronic properties and solid-state packing of organic semiconductor materials. nih.gov The incorporation of this benzothiophene derivative into a polymer backbone can lead to materials with desirable charge carrier mobilities and processability for large-area flexible electronics. researchgate.net

Table 1: Potential Synthetic Routes to Organic Semiconductor Building Blocks

| Starting Material | Reaction Type | Potential Product Class | Application |

| 3-Bromo-1-benzothiophene-7-carboxylic acid | Suzuki Cross-Coupling | Aryl-substituted benzothiophenes | Small Molecule OFETs |

| 3-Bromo-1-benzothiophene-7-carboxylic acid | Sonogashira Coupling | Alkynyl-substituted benzothiophenes | Organic Photovoltaics |

| Ester/Amide derivative of the carboxylic acid | Polymerization Reactions | Benzothiophene-containing conjugated polymers | Printable Electronics |

Liquid-Crystalline Properties of Substituted Derivatives

The rigid, planar structure of the benzothiophene core makes it an excellent candidate for the central mesogenic unit in liquid crystals. researchgate.net Liquid crystals are materials that exhibit phases with properties intermediate between those of a conventional liquid and a solid crystal. Derivatives of bldpharm.combenzothieno[3,2-b] bldpharm.combenzothiophene have been shown to exhibit various liquid crystalline phases, such as the smectic A (SmA) and antiferroelectric smectic C (SmC*A) phases. researchgate.nettandfonline.com

3-Bromo-1-benzothiophene-7-carboxylic acid can be used as a precursor to synthesize such liquid-crystalline materials. The carboxylic acid group is particularly useful for introducing long, flexible alkyl or chiral chains via esterification. These chains are crucial for inducing and stabilizing liquid-crystalline phases. The bromo group offers a site for further modification of the core structure, which can be used to fine-tune the mesomorphic properties, such as the temperature range of the liquid crystal phase and the specific type of phase formed. tandfonline.com The ability to create derivatives with tailored phase behavior is essential for their application in display technologies and optical sensors.

Integration into Diverse Pharmaceutical Scaffolds for Ligand and Pharmacophore Design

The benzothiophene ring system is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds and approved drugs, such as the osteoporosis drug Raloxifene (B1678788). nih.gov Benzothiophene derivatives are recognized for their wide range of pharmacological activities, making them attractive cores for the design of new therapeutic agents. nih.gov 3-Bromo-1-benzothiophene-7-carboxylic acid serves as a valuable starting material for creating diverse libraries of compounds for drug discovery.

The carboxylic acid group is a key pharmacophoric feature, capable of forming hydrogen bonds and other electrostatic interactions with biological targets like enzymes and receptors. It can also be converted to other functional groups, such as amides, to modulate the compound's pharmacokinetic properties. The bromine atom at the 3-position acts as a versatile synthetic handle. Through cross-coupling reactions, a wide array of substituents can be introduced at this position, allowing for systematic exploration of the structure-activity relationship (SAR). nih.gov This modular approach enables the decoration of the benzothiophene scaffold to optimize binding affinity and selectivity for a specific biological target. The concept of using a core scaffold and modifying its peripheral functional groups is central to modern ligand and pharmacophore-based drug design. nih.gov

Exploration in Heterocyclic Chemistry for Novel Ligand Design

3-Bromo-1-benzothiophene-7-carboxylic acid is a useful building block in heterocyclic chemistry for the synthesis of more complex, fused ring systems. The reactivity of both the bromo and carboxylic acid groups can be harnessed to construct novel heterocyclic frameworks. For example, the carboxylic acid can participate in condensation reactions, while the bromo group can be used in intramolecular cyclization reactions following a coupling step.

This approach allows for the synthesis of various thieno-fused heterocycles, such as thieno[2,3-b]thiophenes, thieno[2,3-b]indoles, and thieno[2,3-b]pyridines. researchgate.net These novel heterocyclic systems are of great interest as they can serve as unique scaffolds for the design of new ligands for various applications, including catalysis, materials science, and pharmaceuticals. The ability to build upon the benzothiophene core to create polycyclic aromatic systems opens up possibilities for developing ligands with specific three-dimensional shapes and electronic properties tailored for binding to metal ions or biological macromolecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-1-benzothiophene-7-carboxylic acid, and what critical parameters influence yield?

- Methodology :

- Synthesis : Begin with benzothiophene derivatives as scaffolds. Bromination at the 3-position can be achieved using electrophilic brominating agents (e.g., Br₂/FeBr₃) under controlled temperature (40–60°C). Introduce the carboxylic acid group at the 7-position via carboxylation with CO₂ under high pressure or via Grignard reactions followed by oxidation .

- Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of brominating agents to avoid over-bromination. Purity criteria (>95% by HPLC) should align with protocols for similar brominated aromatics .

Q. How should researchers purify and characterize 3-Bromo-1-benzothiophene-7-carboxylic acid?

- Methodology :

- Purification : Use recrystallization in ethanol/water (1:3 v/v) based on melting point data for analogous brominated benzoic acids (e.g., 3-Bromobenzoic acid, mp 154–158°C) . For impurities, employ column chromatography with silica gel and ethyl acetate/hexane (1:4).

- Characterization : Confirm structure via -NMR (aromatic protons: δ 7.2–8.1 ppm, carboxylic proton: δ 12–13 ppm) and -NMR. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) with >95% purity thresholds, as seen in brominated phenylacetic acids .

Advanced Research Questions

Q. What strategies address regioselective functionalization challenges in 3-Bromo-1-benzothiophene-7-carboxylic acid derivatives?

- Methodology :

- Directing Effects : Leverage the electron-withdrawing carboxylic acid group to direct electrophilic substitutions (e.g., nitration) to the 4-position. Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) with boronic acids for aryl functionalization, referencing protocols for 6-Bromo-2-fluoro-3-methoxyphenylboronic acid .

- Competing Reactivity : Mitigate decarboxylation during harsh conditions by employing low-temperature reactions (<50°C) and protecting the carboxylic acid as a methyl ester .

Q. How can computational modeling predict the reactivity of 3-Bromo-1-benzothiophene-7-carboxylic acid in nucleophilic aromatic substitution?

- Methodology :

- DFT Studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Compare with experimental data for brominated benzothiophenes (e.g., 6-Bromo-7-methylbenzo[b]thiophene-2-carboxylic acid) to validate models .

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (DMF, DMSO) using COSMO-RS models to optimize substitution kinetics .

Q. How should researchers resolve contradictions in spectral data for derivatives of this compound?

- Methodology :

- Data Cross-Validation : Combine -NMR, -NMR, and HRMS to resolve ambiguities. For example, overlapping aromatic signals can be deconvoluted using 2D-COSY or HSQC .

- Contradiction Analysis : Apply qualitative research frameworks (e.g., iterative hypothesis testing) to reconcile discrepancies between predicted and observed melting points or retention times .

Q. What role does 3-Bromo-1-benzothiophene-7-carboxylic acid play in medicinal chemistry scaffold design?

- Methodology :

- Bioisosterism : Use the bromine atom as a halogen bond donor for target protein interactions. The carboxylic acid group enables salt bridge formation, similar to triazolopyridine-based kinase inhibitors .

- SAR Studies : Synthesize analogs (e.g., fluoro or methyl derivatives) and assess bioactivity against cancer cell lines. Reference protocols for 3-Bromo-5-fluoro-4-methylbenzoic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.